N-[(4-Methyl-1,3-thiazol-5-yl)methyl]cycloheptanamine
Description
N-[(4-Methyl-1,3-thiazol-5-yl)methyl]cycloheptanamine is a cycloheptane-containing amine derivative functionalized with a 4-methyl-1,3-thiazole moiety. The compound’s structure combines a seven-membered cycloheptane ring with a methyl-substituted thiazole group, a heterocycle known for its bioactivity in medicinal chemistry (e.g., antimicrobial, antifungal properties) .
Properties
Molecular Formula |
C12H20N2S |
|---|---|
Molecular Weight |
224.37 g/mol |
IUPAC Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]cycloheptanamine |
InChI |
InChI=1S/C12H20N2S/c1-10-12(15-9-14-10)8-13-11-6-4-2-3-5-7-11/h9,11,13H,2-8H2,1H3 |
InChI Key |
ZXPJMJXUJSSQQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNC2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(4-Methyl-1,3-thiazol-5-yl)methyl]cycloheptanamine typically involves multi-step reactions. One common synthetic route includes the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with cycloheptanamine under specific conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(4-Methyl-1,3-thiazol-5-yl)methyl]cycloheptanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting ketones or aldehydes to alcohols.
Scientific Research Applications
N-[(4-Methyl-1,3-thiazol-5-yl)methyl]cycloheptanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-Methyl-1,3-thiazol-5-yl)methyl]cycloheptanamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Ring Size Variations
a. N-[(4-Methyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine Dihydrochloride
- Structure : Features a cyclopropane ring (three-membered) instead of cycloheptane.
- Cyclopropane’s rigidity contrasts with cycloheptane’s conformational flexibility, which may influence binding to biological targets.
- Commercial Relevance : Marketed as a chemical intermediate (CAS: 921075-28-7) but lacks detailed structural or pharmacological data in open literature .
3-Methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one
- Structure: Contains a piperidinone (six-membered) ring with two 4-methylthiazole substituents.
- Conformational Analysis: Central piperidinone adopts a chair conformation. Thiazole rings are inclined at 80.16° and 67.15° relative to the piperidinone plane, creating a sterically crowded environment .
- Crystal Packing : Stabilized by C–H⋯O hydrogen bonds forming zigzag chains .
- Contrast with Target Compound :
- Cycloheptanamine’s larger ring may adopt boat or twist-chair conformations, offering distinct spatial arrangements for interactions.
- Absence of a ketone group in the target compound reduces polarity compared to this analog.
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
- Structure : Replaces cycloheptanamine with a phenyl-thiadiazole system.
- Biological Relevance : Thiadiazoles are associated with insecticidal and fungicidal activities .
- Structural Implications: Planar thiadiazole ring enables π-π stacking, unlike the non-planar cycloheptane in the target compound. Methylphenyl substituent enhances lipophilicity compared to the cycloheptanamine group.
Crystallographic and Conformational Insights
Biological Activity
N-[(4-Methyl-1,3-thiazol-5-yl)methyl]cycloheptanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C12H20N2S
- Molecular Weight : 224.37 g/mol
- CAS Number : 1182792-30-8
1. Antimicrobial Properties
Recent studies have indicated that compounds with thiazole rings exhibit antimicrobial activity. This compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent. The thiazole moiety is known to enhance the bioactivity of derivatives in this class.
2. Anti-inflammatory Effects
Research has demonstrated that thiazole-containing compounds can modulate inflammatory responses. In vitro studies indicate that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
3. Neuroprotective Activity
The neuroprotective properties of this compound have been investigated in models of neurodegeneration. It appears to exert protective effects on neuronal cells by reducing oxidative stress and apoptosis, potentially through the modulation of signaling pathways associated with cell survival.
4. Antioxidant Activity
This compound has also been evaluated for its antioxidant capabilities. Studies suggest that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, contributing to its protective effects against oxidative damage in various cell types.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in inflammatory and oxidative stress pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Modulation of Signaling Pathways
This compound may influence various signaling pathways, including those related to NF-kB and MAPK pathways, which are pivotal in inflammation and cell survival.
Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values < 100 µg/mL. |
| Study B | Showed significant reduction in TNF-alpha levels in LPS-stimulated macrophages at concentrations of 10 µM. |
| Study C | Reported neuroprotective effects in SH-SY5Y cells exposed to oxidative stress (reduction of LDH release by 30%). |
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of this compound against clinical isolates, the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Case Study 2: Neuroprotection in vitro
A study involving SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly reduced cell death induced by hydrogen peroxide exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
